ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 56022-66-3
VCID: VC12027346
InChI: InChI=1S/C12H17NO2.ClH/c1-3-15-11(14)12(2,13)9-10-7-5-4-6-8-10;/h4-8H,3,9,13H2,1-2H3;1H
SMILES: CCOC(=O)C(C)(CC1=CC=CC=C1)N.Cl
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol

ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride

CAS No.: 56022-66-3

Cat. No.: VC12027346

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride - 56022-66-3

Specification

CAS No. 56022-66-3
Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
IUPAC Name ethyl 2-amino-2-methyl-3-phenylpropanoate;hydrochloride
Standard InChI InChI=1S/C12H17NO2.ClH/c1-3-15-11(14)12(2,13)9-10-7-5-4-6-8-10;/h4-8H,3,9,13H2,1-2H3;1H
Standard InChI Key OWSZMHAHDAKRRL-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)(CC1=CC=CC=C1)N.Cl
Canonical SMILES CCOC(=O)C(C)(CC1=CC=CC=C1)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride (C₁₂H₁₆ClNO₂) features a propanoate ester backbone with substituents at the α- and β-positions:

  • α-position: Amino (-NH₂) and methyl (-CH₃) groups.

  • β-position: Phenyl (-C₆H₅) group.
    The hydrochloride salt enhances water solubility, a common modification for improved bioavailability in drug intermediates .

Table 1: Comparative Physicochemical Properties of Related Esters

Compound NameMolecular FormulaMolecular Weight (g/mol)Solubility Profile
Ethyl 2-amino-2-methyl-3-phenylpropanoate·HClC₁₂H₁₆ClNO₂257.72Water-soluble, polar solvents
(S)-Methyl 2-amino-3-phenylpropanoateC₁₀H₁₃NO₂179.22Ethanol, dichloromethane
Ethyl 4,4,4-trifluoroacetoacetateC₆H₇F₃O₃184.11Organic solvents

The phenyl group at the β-position introduces steric hindrance and aromaticity, influencing reactivity and interactions with biological targets . The methyl group at the α-position further restricts conformational flexibility, a feature exploited in stereoselective syntheses .

Synthetic Routes and Optimization

General Synthesis Strategy

The compound is synthesized via a multi-step sequence involving:

  • Esterification: Reaction of 2-amino-2-methyl-3-phenylpropanoic acid with ethanol under acidic conditions (HCl catalysis) .

  • Salt Formation: Precipitation of the hydrochloride salt through stoichiometric HCl addition .

Critical Reaction Conditions:

  • Temperature: Reflux conditions (70–80°C) for esterification .

  • Catalysts: Hydrochloric acid (dual role as catalyst and salt-forming agent) .

  • Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity .

Industrial-Scale Production

A patent-pending method for analogous compounds (WO2016046843A1) employs:

  • Continuous Distillation: To remove water and drive esterification equilibrium .

  • Inert Atmosphere: Nitrogen gas prevents oxidation of the amine group .

  • Yield Optimization: 74–85% yields via controlled reagent stoichiometry (e.g., 1.4 eq. isobutyl chloroformate) .

Applications in Pharmaceutical Synthesis

Peptide Coupling Reactions

The compound’s amino and ester groups enable its use in solid-phase peptide synthesis (SPPS):

  • Stepwise Elongation: As seen in WO2016046843A1, it serves as a building block for complex peptides like carfilzomib precursors .

  • Protection/Deprotection: Boc (tert-butoxycarbonyl) protection of the amine ensures regioselective coupling .

Prodrug Development

  • Ester Hydrolysis: In vivo conversion to 2-amino-2-methyl-3-phenylpropanoic acid enables sustained drug release .

  • Case Study: Analogous methyl esters are hydrolyzed by carboxylesterases in plasma (t₁/₂ = 2.5 h) .

Comparative Analysis with Structural Analogs

Table 2: Functional Group Impact on Reactivity

CompoundKey SubstituentsReactivity with LiAlH₄Biological Half-Life (h)
Ethyl 2-amino-2-methyl-3-phenylpropanoate·HCl-NH₂, -CH₃, -C₆H₅Slow reduction3.8 (est.)
Methyl 2-amino-3-phenylpropanoate-NH₂, -C₆H₅Rapid reduction2.5
Ethyl 4,4,4-trifluoroacetoacetate-CF₃, -COOEtNo reactionN/A

The methyl group at C2 slows reduction kinetics by sterically shielding the amine, while the phenyl group enhances π-π stacking in enzyme binding .

Challenges and Future Directions

  • Stereochemical Control: The compound’s bioactivity depends on its (S)-configuration, necessitating asymmetric synthesis methods .

  • Scalability: Industrial production requires optimizing catalyst recycling and waste management .

  • Targeted Delivery: Conjugation with nanoparticles could enhance its therapeutic index .

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